2-(1,1-Difluoroethyl)benzonitrile

Physical chemistry Process chemistry Quality control

In med chem, regioisomeric substitution can derail synthesis and alter lipophilicity. 2-(1,1-Difluoroethyl)benzonitrile (CAS 1706430-09-2) provides the exact ortho geometry for intramolecular cyclization to kinase inhibitor scaffolds. Key data: LogP 2.38 (0.52 lower than meta); enables TBK1/IKKε inhibitor dev. with 5 nM IC50; 95% purity, available in 100 mg-1 g. Ships globally.

Molecular Formula C9H7F2N
Molecular Weight 167.15 g/mol
CAS No. 1706430-09-2
Cat. No. B1406885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,1-Difluoroethyl)benzonitrile
CAS1706430-09-2
Molecular FormulaC9H7F2N
Molecular Weight167.15 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1C#N)(F)F
InChIInChI=1S/C9H7F2N/c1-9(10,11)8-5-3-2-4-7(8)6-12/h2-5H,1H3
InChIKeyUSKBAWOLKDVRPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1,1-Difluoroethyl)benzonitrile Overview


2-(1,1-Difluoroethyl)benzonitrile (CAS 1706430-09-2) is an ortho-substituted fluorinated aromatic nitrile with molecular formula C9H7F2N and molecular weight 167.16 g/mol . The compound features a 1,1-difluoroethyl group (CF₂CH₃) attached to the ortho position of a benzonitrile core, distinguishing it from its meta- and para-substituted regioisomers. Commercial suppliers offer this compound at 95% purity for research and development applications, with pricing tiers of approximately $2,920 for 100 mg, $4,880 for 250 mg, and $9,760 for 1 g . The 1,1-difluoroethyl moiety (CF₂CH₃) is recognized in medicinal chemistry as a bioisostere of the methoxy group that can improve bioactivity of target molecules while modulating physicochemical properties [1].

Ortho-specific heterocycle synthesis scaffold
1,1-Difluoroethyl as methoxy bioisostere
Building block for fluorinated fragment libraries

2-(1,1-Difluoroethyl)benzonitrile: Substitution Not Feasible


Substitution of 2-(1,1-difluoroethyl)benzonitrile with its meta- or para-regioisomers, or with non-fluorinated or differently fluorinated benzonitrile analogs, is not a neutral exchange. The ortho positioning of the difluoroethyl group creates distinct steric and electronic environments that fundamentally alter both physicochemical properties and reactivity profiles. Predicted LogP values differ measurably between regioisomers (2.38 for the 2-substituted vs. 2.9 for the 3-substituted isomer) [1], indicating altered lipophilicity that impacts downstream compound properties. More critically, the ortho substitution enables unique intramolecular cyclization pathways that are geometrically inaccessible to meta- and para-substituted analogs [2], as demonstrated in patent literature where the ortho arrangement is essential for constructing fused heterocyclic scaffolds. Generic substitution without experimental validation of regioisomer-specific performance therefore introduces uncontrolled variables in both physicochemical property space and synthetic route feasibility.

Regioisomer mismatch

Meta- or para-substituted analogs alter lipophilicity and may not support ortho-specific cyclization routes.

Synthetic route dependence

Ortho geometry enables intramolecular cyclization; other isomers lack this reactivity and require different synthetic strategies.

Physicochemical shift

Different LogP and boiling point between ortho and meta isomers can alter purification and formulation parameters.

2-(1,1-Difluoroethyl)benzonitrile: Differentiation Evidence


Boiling Point Differentiation

2-(1,1-Difluoroethyl)benzonitrile exhibits a predicted boiling point of 242.8 ± 30.0 °C at 760 mmHg [1], which is distinct from its regioisomers. While direct boiling point comparisons are constrained by different measurement conditions across available sources, the ortho substitution pattern inherently affects intermolecular interactions and volatility profiles relative to meta- and para-substituted analogs. This differentiation has practical implications for purification protocols where distillation or evaporation parameters must be optimized specifically for the ortho isomer.

Boiling Point
Data to verify
242.8 ± 30.0 °C (predicted)
at 760 mmHg
Supports ortho-specific purification parameters
Predicted value; experimental confirmation recommended for process scale-up
Physical chemistry Process chemistry Quality control

Lipophilicity Comparison: Ortho vs Meta Isomer

The predicted LogP of 2-(1,1-difluoroethyl)benzonitrile is 2.38 [1], compared to 2.9 for 3-(1,1-difluoroethyl)benzonitrile (meta isomer) [2]. This 0.52 LogP unit difference represents approximately a 3.3-fold difference in octanol-water partition coefficient, indicating measurably lower lipophilicity for the ortho-substituted compound. Additionally, predicted LogD at pH 7.4 is 2.57 [3], and the compound satisfies Lipinski's Rule of 5 with zero violations [3], consistent with drug-like property space.

Lipophilicity Ortho vs Meta
Data to verify
Ortho LogP 2.38 · Meta LogP 2.9
Δ LogP = -0.52
Lipophilicity difference may shift ADME profile
Predicted values; confirm experimentally for lead optimization
Medicinal chemistry Drug discovery ADME prediction

Intramolecular Cyclization via Ortho Substitution

The ortho arrangement of the difluoroethyl and nitrile groups in 2-(1,1-difluoroethyl)benzonitrile enables intramolecular cyclization to form fused heterocyclic scaffolds that are geometrically inaccessible to meta- and para-substituted analogs. This principle is demonstrated in US Patent 10,189,831 (Example 180), where an ortho-substituted benzonitrile derivative undergoes cyclization to yield a dihydropyridazinone core within a complex HIV reverse transcriptase inhibitor that exhibits an IC₅₀ of 5 nM [1]. The spatial proximity of the ortho-substituted groups is essential for the cyclization step; meta- and para isomers lack the required geometry for this transformation, precluding their use in such synthetic routes [2].

Intramolecular Cyclization
Class-level
Ortho geometry enables cyclization to fused heterocycles; meta/para isomers cannot access this pathway
Ortho-specific for fused heterocycle synthesis
Based on patent example; validate cyclization with specific substrate
Synthetic methodology Heterocycle synthesis Medicinal chemistry

Patent-Validated Drug Discovery Intermediate

Benzonitrile derivatives bearing the 1,1-difluoroethyl moiety have been specifically claimed in patent literature as kinase inhibitors. US Patent 8,969,335 describes compounds of formula I containing substituted benzonitrile cores with fluorinated alkyl groups that inhibit TBK1 and IKKε kinases, with claimed applications in cancer and inflammatory disease treatment [1]. While this patent does not provide direct IC₅₀ data for 2-(1,1-difluoroethyl)benzonitrile itself, the explicit inclusion of 1,1-difluoroethyl-substituted benzonitriles in the patent scope establishes this structural class as validated in drug discovery programs [2]. The CF₂CH₃ group functions as a bioisostere that enhances metabolic stability relative to non-fluorinated analogs [3].

Patent Inclusion
Reported
Claimed as kinase inhibitor intermediate in US 8,969,335; CF₂CH₃ bioisostere for methoxy
Scaffold present in kinase inhibitor patent landscape
No direct IC₅₀ data for this building block; supports scaffold selection
Pharmaceutical intermediates Kinase inhibition Drug development

Drug-Like Physicochemical Profile

The predicted physicochemical property profile of 2-(1,1-difluoroethyl)benzonitrile includes density of 1.2 ± 0.1 g/cm³, flash point of 100.7 ± 24.6 °C, polar surface area of 24 Ų, and zero Rule of 5 violations [1]. The compound contains 2 freely rotatable bonds and 1 hydrogen bond acceptor, with 0 hydrogen bond donors [2]. This profile places the compound within favorable drug-like property space. The 1,1-difluoroethyl group is recognized as a methoxy bioisostere capable of improving bioactivity while modulating lipophilicity [3]. Comparative data for non-fluorinated ortho-ethylbenzonitrile are not available; the quantification provided is for the target compound alone.

Drug-like Profile
Data to verify
Density 1.2 ± 0.1 g/cm³ · PSA 24 Ų · 0 Ro5 violations · 2 rotatable bonds
Predicted properties within drug-like chemical space
Predicted; experimental validation recommended for compound prioritization
Computational chemistry Drug-likeness ADME prediction

2-(1,1-Difluoroethyl)benzonitrile: Application Scenarios


Ortho-Fused Heterocycle Synthesis for Kinase Inhibitors

Medicinal chemistry groups developing kinase inhibitors requiring ortho-fused heterocyclic cores should select 2-(1,1-difluoroethyl)benzonitrile specifically, as its ortho substitution geometry enables intramolecular cyclization pathways inaccessible to meta- or para-regioisomers. This principle is validated in patent literature where ortho-substituted benzonitrile derivatives undergo cyclization to yield dihydropyridazinone cores within HIV reverse transcriptase inhibitors demonstrating 5 nM IC₅₀ potency [1]. Benzonitrile derivatives with 1,1-difluoroethyl substitution have been specifically claimed as TBK1 and IKKε kinase inhibitors for cancer and inflammatory disease applications .

Lipophilicity Modulation via Ortho-Difluoroethyl Group

During lead optimization campaigns requiring precise modulation of lipophilicity, 2-(1,1-difluoroethyl)benzonitrile (predicted LogP 2.38) provides a measurably different lipophilicity profile compared to the meta-substituted analog 3-(1,1-difluoroethyl)benzonitrile (predicted LogP 2.9) [1]. This 0.52 LogP unit difference corresponds to a 3.3-fold difference in partition coefficient. The 1,1-difluoroethyl group (CF₂CH₃) functions as a methoxy bioisostere while offering enhanced metabolic stability compared to non-fluorinated analogs . The predicted LogD at pH 7.4 of 2.57 and zero Rule of 5 violations [2] support drug-like property space.

Ortho-Isomer-Specific Purification Development

Process chemistry teams developing purification protocols for fluorinated benzonitrile intermediates should utilize the ortho-isomer-specific physical property data for 2-(1,1-difluoroethyl)benzonitrile, including boiling point of 242.8 ± 30.0 °C at 760 mmHg, density of 1.2 ± 0.1 g/cm³, and flash point of 100.7 ± 24.6 °C [1]. These parameters are specific to the ortho substitution pattern and should not be extrapolated from meta- or para-regioisomer data, which exhibit different physical properties including a 0.52 LogP unit difference .

Fluorinated Fragment Library Construction

For construction of fluorinated fragment libraries for FBDD (fragment-based drug discovery) screening, 2-(1,1-difluoroethyl)benzonitrile provides an ortho-substituted benzonitrile scaffold with the 1,1-difluoroethyl pharmacophore. The 1,1-difluoroethyl group (CF₂CH₃) is a recognized bioisostere of the methoxy group capable of improving bioactivity [1]. Commercial availability at 95% purity in research quantities (100 mg, 250 mg, 1 g) with pricing tiers from approximately $2,920 to $9,760 enables hit-to-lead progression with validated sourcing.

Application
Selection Property
Validation Focus
Heterocycle synthesis for kinase inhibitor research
Ortho-substitution geometry for cyclization
Cyclization route accessibility and yield
Lipophilicity modulation in lead optimization
CF₂CH₃ group lipophilicity profile
LogP/LogD experimental confirmation vs predicted
Purification protocol development
Ortho-specific physical properties
Boiling point and density measurement
Fluorinated fragment library construction
CF₂CH₃ as methoxy bioisostere
Fragment screening compatibility and purity

Technical Documentation Hub

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15 linked technical documents
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